molecular formula C9H7F B130341 4-Ethynyl-2-fluoro-1-methylbenzene CAS No. 145069-53-0

4-Ethynyl-2-fluoro-1-methylbenzene

Cat. No. B130341
M. Wt: 134.15 g/mol
InChI Key: JZWXECJEVNUTPL-UHFFFAOYSA-N
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Description

“4-Ethynyl-2-fluoro-1-methylbenzene” is a chemical compound with the molecular formula C9H7F . It has an average mass of 134.150 Da and a monoisotopic mass of 134.053177 Da .


Molecular Structure Analysis

The molecular structure of “4-Ethynyl-2-fluoro-1-methylbenzene” consists of 9 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, “4-Ethynyl-2-fluoro-1-methylbenzene” can react with azide under Cu(I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions to afford 1,4-disubstituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

“4-Ethynyl-2-fluoro-1-methylbenzene” has a density of 1.0±0.1 g/cm3, a boiling point of 168.4±33.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.8±3.0 kJ/mol, and it has a flash point of 46.9±18.5 °C . The index of refraction is 1.512, and it has a molar refractivity of 38.5±0.4 cm3 .

Scientific Research Applications

1. H-Abstraction and Spin Trapping

In a study on methylbenzenes, "magic blue" reagent was used to abstract benzylic H-atoms from methylbenzenes, including compounds similar to 4-Ethynyl-2-fluoro-1-methylbenzene. The generated benzyl radicals were then trapped, leading to insights into the mechanism of H-abstraction and spin trapping processes (Dou, Ni, Zhao, & Zhang, 2005).

2. Photophysics in Poly(phenyleneethynylene)s

Research on 1,4-diethynyl-2-fluorobenzene, a close relative of 4-Ethynyl-2-fluoro-1-methylbenzene, revealed its complex photophysical properties. In this study, the effects of chromophore aggregation and planarization on its photophysics were examined, highlighting its potential in understanding molecular interactions and photophysical behaviors (Levitus et al., 2001).

3. Electrochemical Fluorination

Electrochemical fluorination studies, involving fluorinated benzene derivatives, have provided insights into the fluorination of aromatic compounds. This research has implications for understanding the electrochemical behavior and synthesis processes of fluorinated aromatic compounds like 4-Ethynyl-2-fluoro-1-methylbenzene (Momota, Kato, Morita, & Matsuda, 1994).

4. Femtosecond Photoelectron Diffraction

Research utilizing 1-ethynyl-4-fluorobenzene, a compound structurally similar to 4-Ethynyl-2-fluoro-1-methylbenzene, demonstrated the use of femtosecond photoelectron diffraction in imaging molecular structures. This study provided a method to observe time-dependent changes in molecular geometry, which could be applicable to compounds like 4-Ethynyl-2-fluoro-1-methylbenzene (Boll et al., 2013).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

4-ethynyl-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWXECJEVNUTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622513
Record name 4-Ethynyl-2-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-fluoro-1-methylbenzene

CAS RN

145069-53-0
Record name 4-Ethynyl-2-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 2-fluoro-4-(3-methyl-3-hydroxy-1-butynyl)toluene (0.035 mol), sodium hydroxide (0.07 mol), and benzene 40 ml was refluxed for 3 hours. After cooling, water 40 ml was added and the mixture was thoroughly stirred. Insoluble materials were filtered away with Celite (trade name of Johns-Manville Company), and the residue was dried over anhydrous magnesium sulfate. The drying agent was separated away, the solvent was carefully distilled away from the solution under reduced pressure, the residue was purified by silica gel chromatography (elution liquid: hexane) and then distilled away the solvent under reduced pressure (boiling point: 100° C., 20 mmHg) to obtain cororless oily 2-fluoro-4-ethynyltoluene (0.014 mol).
Quantity
0.035 mol
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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